

# An In-depth Technical Guide to Ganoderol B: Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Ganoderol B*

Cat. No.: *B1674619*

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## Abstract

**Ganoderol B** is a tetracyclic triterpenoid belonging to the lanostane family, isolated from various species of the medicinal mushroom *Ganoderma*, most notably *Ganoderma lucidum*. This document provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **Ganoderol B**. It details experimental protocols for its isolation and structural elucidation based on available literature. Furthermore, this guide presents key quantitative data in a structured format and visualizes a significant biological signaling pathway influenced by **Ganoderol B**.

## Chemical Structure and Stereochemistry

**Ganoderol B** is a complex natural product with the chemical formula  $C_{30}H_{48}O_2$ .<sup>[1]</sup> Its structure is characterized by a lanostane tetracyclic core, which is a common structural motif among triterpenoids isolated from *Ganoderma* species.<sup>[2]</sup>

The systematic IUPAC name for **Ganoderol B** is (3 $\beta$ ,24E)-Lanosta-7,9(11),24-triene-3,26-diol.<sup>[3]</sup> The stereochemistry is explicitly defined in its more descriptive IUPAC name: (3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol.<sup>[1]</sup>

Key structural features include:

- A hydroxyl group at the C-3 position with a  $\beta$ -configuration.
- A conjugated diene system within the B and C rings at positions 7 and 9(11).
- An eight-carbon side chain attached to C-17, featuring a double bond between C-24 and C-25 with an E-configuration, and a primary alcohol at C-26.

The absolute configuration of the chiral centers in the lanostane core has been determined as 3S, 5R, 10S, 13R, 14R, and 17R.

## Physicochemical and Spectroscopic Data

### Physicochemical Properties

| Property          | Value  | Source                          |
|-------------------|--|---------------------------------|
| Molecular Formula | C <sub>30</sub> H <sub>48</sub> O <sub>2</sub> | [1]                             |
| Molecular Weight  | 440.7 g/mol                                    | [1]                             |
| CAS Number        | 104700-96-1                                    | [1]                             |
| Appearance        | White crystalline powder                       | Inferred from similar compounds |
| Solubility        | Soluble in chloroform, methanol, ethanol       | [3]                             |

### Spectroscopic Data

High-resolution mass spectrometry is a key technique for determining the elemental composition of **Ganoderol B**. The fragmentation pattern of lanostane-type triterpenoids in ESI-MS/MS is complex but provides significant structural information, particularly regarding the side chain and the tetracyclic ring system.

| Ion                                  | m/z (relative abundance) | Interpretation                       |
|--------------------------------------|--------------------------|--------------------------------------|
| [M+H] <sup>+</sup>                   | 441.37                   | Protonated molecule                  |
| [M-H <sub>2</sub> O+H] <sup>+</sup>  | 423.36                   | Loss of a hydroxyl group as water    |
| [M-2H <sub>2</sub> O+H] <sup>+</sup> | 405.35                   | Loss of two hydroxyl groups as water |

Note: The fragmentation data is representative of lanostane triterpenoids and may vary slightly for **Ganoderol B**.

As of the latest literature review, a complete, assigned <sup>1</sup>H and <sup>13</sup>C NMR data table for **Ganoderol B** is not readily available in the public domain. However, detailed NMR data has been published for the structurally analogous Ganoderol A, which differs only by the presence of a ketone at C-3 instead of a hydroxyl group. The spectroscopic data for Ganoderol A provides a valuable reference for the structural confirmation of **Ganoderol B**.

Table of <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Ganoderol A in CDCl<sub>3</sub>[\[4\]](#)

| Position | $^{13}\text{C}$ ( $\delta\text{c}$ ) | $^1\text{H}$ ( $\delta\text{H}$ , mult., J in Hz) |
|----------|--------------------------------------|---|
| 1        | 36.5                                 | 1.95 (m), 1.15 (m)                                |
| 2        | 34.2                                 | 2.50 (m)  |
| 3        | 218.1                                | -   |
| 4        | 49.8                                 | -   |
| 5        | 51.1                                 | 2.05 (m)  |
| 6        | 21.5                                 | 2.20 (m)  |
| 7        | 116.8                                | 5.40 (d, 5.9)                                     |
| 8        | 145.8                                | -   |
| 9        | 140.9                                | -   |
| 10       | 37.0                                 | -   |
| 11       | 116.1                                | 5.45 (d, 6.4)                                     |
| 12       | 36.8                                 | 2.10 (m)  |
| 13       | 44.1                                 | -   |
| 14       | 49.9                                 | -   |
| 15       | 32.9                                 | 1.65 (m), 1.20 (m)                                |
| 16       | 28.2                                 | 1.80 (m), 1.50 (m)                                |
| 17       | 50.8                                 | 1.90 (m)  |
| 18       | 16.1                                 | 0.65 (s)  |
| 19       | 18.9                                 | 1.18 (s)  |
| 20       | 36.3                                 | 2.15 (m)  |
| 21       | 18.4                                 | 0.95 (d, 6.4)                                     |
| 22       | 34.5                                 | 1.55 (m)  |
| 23       | 24.8                                 | 2.00 (m)  |

|    |       |               |
|----|-------|---------------|
| 24 | 125.0 | 5.25 (t, 7.0) |
| 25 | 138.0 | -             |
| 26 | 68.9  | 4.15 (s)      |
| 27 | 13.9  | 1.70 (s)      |
| 28 | 24.5  | 1.10 (s)      |
| 29 | 22.3  | 1.05 (s)      |
| 30 | 28.0  | 0.98 (s)      |

## Experimental Protocols

### Isolation of Ganoderol B from *Ganoderma lucidum*

The following protocol is a synthesized methodology based on reported isolation procedures.<sup>[3]</sup>

- Extraction:
  - Air-dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted exhaustively with 95% ethanol at room temperature.
  - The ethanol extract is concentrated under reduced pressure to yield a crude extract.
  - The crude extract is suspended in water and partitioned successively with chloroform.
- Fractionation:
  - The chloroform-soluble fraction is subjected to silica gel column chromatography.
  - The column is eluted with a gradient of n-hexane and ethyl acetate.
  - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar R<sub>f</sub> values to known triterpenoids are pooled.
- Purification:

- The pooled fractions are further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
- A mobile phase of methanol and water in a gradient or isocratic elution is used to isolate **Ganoderol B**.
- The purity of the isolated compound is confirmed by analytical HPLC.

## Structure Elucidation

The structure of the isolated **Ganoderol B** is elucidated using a combination of spectroscopic techniques:

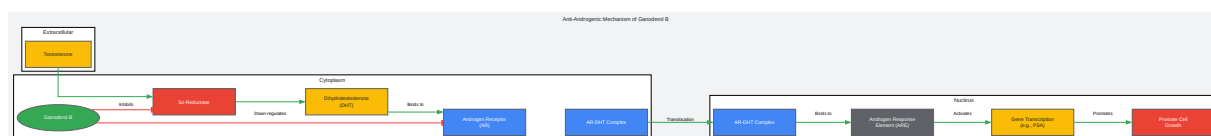
- Mass Spectrometry (MS):
  - High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
  - Tandem MS (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the side chain and the core ring structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR spectroscopy is used to determine the number and types of protons, their chemical environments, and their coupling patterns.
  - $^{13}\text{C}$  NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number and types of carbon atoms ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons).
  - 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of protons and carbons, and thus, the complete planar structure of the molecule.
  - Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the relative stereochemistry of the molecule by observing through-space correlations between protons.

## Biological Activity and Signaling Pathway

**Ganoderol B** has been reported to exhibit several biological activities, with its anti-androgenic effects being particularly well-studied. It has been shown to inhibit 5 $\alpha$ -reductase, the enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT), and to down-regulate the androgen receptor (AR) signaling pathway.[5]

## Logical Diagram: Anti-Androgenic Mechanism of Ganoderol B

The following diagram illustrates the proposed mechanism of action of **Ganoderol B** in disrupting the androgen receptor signaling pathway.



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*Fig. 1: **Ganoderol B**'s inhibition of the androgen receptor signaling pathway.*

## Conclusion

**Ganoderol B** is a significant bioactive triterpenoid from *Ganoderma* species with a well-defined chemical structure and stereochemistry. Its isolation and characterization rely on a combination

of chromatographic and spectroscopic techniques. The anti-androgenic activity of **Ganoderol B**, mediated through the inhibition of 5 $\alpha$ -reductase and down-regulation of the androgen receptor, makes it a compound of interest for further research in drug development, particularly for androgen-dependent conditions. This guide provides a foundational resource for researchers and scientists working with **Ganoderol B** and other related natural products.

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## References

- 1. Ganoderol B | C<sub>30</sub>H<sub>48</sub>O<sub>2</sub> | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderol B: a potent  $\alpha$ -glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-androgen effect of ganoderol B isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
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